Boiling Point Elevation by 6-Isopropyl Substitution
The introduction of an isopropyl group at the 6-position significantly elevates the boiling point of the target compound relative to the unsubstituted aminocresol core. Specifically, 2-Amino-6-(1-methylethyl)m-cresol hydrochloride exhibits a boiling point of 268.2°C at 760 mmHg , while 6-amino-m-cresol (CAS 2835-98-5) has a boiling point of 241.4°C at 760 mmHg . This 27°C increase is attributable to the increased molecular weight and van der Waals interactions imparted by the isopropyl group.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 268.2°C at 760 mmHg |
| Comparator Or Baseline | 6-amino-m-cresol (CAS 2835-98-5): 241.4°C at 760 mmHg |
| Quantified Difference | +26.8°C |
| Conditions | Computed/predicted values at standard pressure (760 mmHg) |
Why This Matters
A higher boiling point can influence solvent selection for recrystallization, distillation parameters, and thermal stability during storage and handling, directly impacting procurement and process design decisions.
